molecular formula C9H11BrS B15216566 1-Bromo-3-phenylpropane-2-thiol

1-Bromo-3-phenylpropane-2-thiol

Cat. No.: B15216566
M. Wt: 231.15 g/mol
InChI Key: DPHVRZWDSXQCAT-UHFFFAOYSA-N
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Description

1-Bromo-3-phenylpropane-2-thiol is an organic compound with the molecular formula C9H11BrS It is a derivative of thiol and bromide, characterized by the presence of a bromine atom and a thiol group attached to a phenylpropane backbone

Preparation Methods

1-Bromo-3-phenylpropane-2-thiol can be synthesized through several methods. One common synthetic route involves the reaction of 3-phenylpropane-1-thiol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity of bromine and to prevent side reactions. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

1-Bromo-3-phenylpropane-2-thiol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by removing the bromine and thiol groups.

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-Bromo-3-phenylpropane-2-thiol has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is employed in studies involving thiol-reactive probes and in the modification of biomolecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-phenylpropane-2-thiol involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions, while the thiol group can participate in redox reactions. The compound’s effects are mediated through its interactions with molecular targets such as enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

1-Bromo-3-phenylpropane-2-thiol can be compared with other similar compounds such as:

    1-Bromo-3-phenylpropane: Lacks the thiol group, making it less reactive in redox reactions.

    3-Phenylpropane-1-thiol: Lacks the bromine atom, limiting its use in substitution reactions.

    1-Bromo-2-phenylethane: Has a shorter carbon chain, affecting its physical and chemical properties.

The presence of both bromine and thiol groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

Molecular Formula

C9H11BrS

Molecular Weight

231.15 g/mol

IUPAC Name

1-bromo-3-phenylpropane-2-thiol

InChI

InChI=1S/C9H11BrS/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2

InChI Key

DPHVRZWDSXQCAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CBr)S

Origin of Product

United States

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